molecular formula C18H15N7O2 B2953876 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034611-78-2

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2953876
CAS No.: 2034611-78-2
M. Wt: 361.365
InChI Key: SCSXJAVBLCVPCO-UHFFFAOYSA-N
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Description

2-(4-Oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a quinazolinone-derived acetamide compound featuring a triazolylmethyl-pyridine substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c26-17(11-24-12-21-16-6-2-1-5-15(16)18(24)27)20-8-13-10-25(23-22-13)14-4-3-7-19-9-14/h1-7,9-10,12H,8,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSXJAVBLCVPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Molecular Targets and Pathways

  • Kinase Inhibition: : The quinazoline moiety is known for inhibiting tyrosine kinases, impacting cell signaling pathways.

  • DNA Intercalation: : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.

Similar Compounds

Compounds such as:

  • 4-oxoquinazolin-2-yl derivatives: : Show similar kinase inhibition.

  • 1H-1,2,3-triazole-based compounds: : Known for diverse biological activities.

Uniqueness

The unique combination of quinazoline and triazole moieties in 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers a broad spectrum of activity and a foundation for the development of novel compounds with enhanced properties.

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Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinazoline core linked to a triazole and a pyridine moiety. Its molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3 with a molecular weight of 378.4 g/mol. The synthesis typically involves multi-step organic reactions, including palladium-catalyzed reactions and microwave-assisted methods to enhance yield and efficiency .

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays revealed moderate to potent cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
Test Compound46.13 ± 3.5955.43 ± 2.3082.48 ± 2.34
Golvatinib (Control)8.14 ± 0.4515.17 ± 0.1716.91 ± 0.29

This table demonstrates the promising activity of the compound compared to a known control agent.

The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The compound mimics ATP binding in kinase active sites, leading to reduced enzyme activity and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have shown potential in treating other conditions:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in chronic inflammatory diseases .

Study on Quinazoline Derivatives

A study published in MDPI highlighted the synthesis and evaluation of various quinazoline derivatives, including our compound of interest. The study found that modifications on the quinazoline ring significantly affected biological activity, emphasizing the importance of structural optimization in drug design .

Evaluation Against EGFR

Another research article focused on the evaluation of quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR). The tested compounds exhibited selective inhibition with IC50 values in the nanomolar range, indicating their potential as targeted therapies for cancers driven by EGFR mutations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Findings Reference
Target Compound : 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide Quinazolinone core; triazolylmethyl-pyridine substituent Inferred: Potential enzyme inhibition (e.g., InhA, proteases) Unique triazole-pyridine group may improve target selectivity or solubility compared to phenyl analogs.
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Chloro and methyl substituents on quinazolinone; phenyl acetamide Mycobacterium tuberculosis InhA inhibition (IC₅₀: 0.8 µM) Most active InhA inhibitor in its series; chloro and methyl groups critical for potency .
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Hydroxy-methylphenyl substituent Not reported Moderate yield (38%); high melting point (242–244°C) suggests stable crystalline structure .
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino side chain; 2-phenylquinazolinone Anti-inflammatory (surpasses Diclofenac in activity) Ulcerogenic potential lower than aspirin; side-chain flexibility may enhance efficacy .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-((1-(phenylthiomethyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (4f) Benzisothiazolone core; triazolylmethyl-phenylthiomethyl Dengue/West Nile virus protease inhibition Triazole-thioether group enhances protease binding; moderate yield (49%) .
N-[(4-Oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide (18a) Morpholine-carboxamide substituent Not reported High purity (melting point 222–224°C); morpholine may improve pharmacokinetics .

Structural and Functional Analysis

Core Modifications

  • Quinazolinone vs. Benzisothiazolone: The target compound’s 4-oxoquinazolinone core differs from benzisothiazolone derivatives (e.g., ), which exhibit protease inhibition. Quinazolinones are more commonly associated with kinase or reductase inhibition .
  • Substituent Positioning: Analogs with 2-phenylquinazolinone () show enhanced anti-inflammatory activity, suggesting that substitutions on the quinazolinone ring influence target specificity .

Acetamide Side-Chain Variations

  • Triazole-Pyridine vs. Phenyl/Alkyl Groups: The triazole-pyridine moiety in the target compound may offer superior solubility and metal-binding capacity compared to phenyl () or ethylamino () groups. This could enhance bioavailability or enzyme interactions .
  • Hydrophilic vs. Hydrophobic Substituents: Hydroxy- or amino-phenyl analogs () exhibit varied melting points and yields, indicating substituent-dependent synthesis challenges .

Pharmacological Profiles

  • Enzyme Inhibition: Chloro-methylquinazolinone analogs () demonstrate potent InhA inhibition, while triazole-thioether derivatives () target viral proteases. The target compound’s activity may depend on the triazole-pyridine group’s electronic properties .
  • Anti-Inflammatory Activity: Ethylamino-substituted acetamides () outperform Diclofenac, suggesting that flexible side chains improve cyclooxygenase (COX) inhibition. The rigid triazole-pyridine group may alter this mechanism .

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